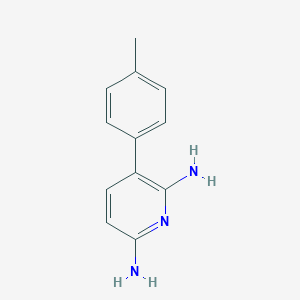

3-(p-Tolyl)pyridine-2,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)pyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-2-4-9(5-3-8)10-6-7-11(13)15-12(10)14/h2-7H,1H3,(H4,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYNDGFHIAMPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 P Tolyl Pyridine 2,6 Diamine and Its Analogs

Foundational Methodologies for Pyridine-2,6-diamine Synthesis

The initial challenge lies in the efficient construction of the pyridine-2,6-diamine scaffold. Both classic and modern methods have been adapted to produce this key intermediate.

Classic methods of pyridine (B92270) synthesis have been modified to yield the diamino-substituted ring system. One of the most historically significant methods is the Chichibabin reaction , which involves the amination of pyridine using sodium amide. google.comgoogle.com While effective, this reaction often requires harsh conditions, such as high temperatures (e.g., 200°C), and can suffer from the use of excess, expensive reagents to avoid dimerization. googleapis.com The synthesis of 2,6-diaminopyridine (B39239) via the Chichibabin reaction was first explored in the early 20th century and has been the subject of various modifications to improve yield and industrial applicability. google.com

A notable alternative involves the cyclization of acyclic precursors. A process using 3-hydroxy pentane (B18724) 1,5-dinitrile (also known as 3-hydroxyglutaronitrile) reacted with an ammonia (B1221849) donor represents a significant pathway. google.comgoogleapis.com This method can produce unsubstituted 2,6-diaminopyridine when ammonia is used, or monosubstituted derivatives if a primary or secondary amine is employed as the ammonium (B1175870) donor. google.comgoogleapis.com This approach avoids the severe conditions of the Chichibabin reaction and provides a route to asymmetrically substituted pyridine-2,6-diamines. google.com

Modern organic synthesis has introduced a variety of catalytic systems that offer milder conditions and greater efficiency for constructing substituted pyridines. numberanalytics.com Transition metal catalysis, particularly with palladium, has become a cornerstone for creating complex pyridine derivatives. numberanalytics.com Heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), provide advantages in terms of recyclability and ease of separation. numberanalytics.com

More recent innovations include the use of photocatalysis and electrocatalysis, which can facilitate pyridine synthesis under exceptionally mild conditions through radical-mediated or electrochemical pathways, respectively. numberanalytics.com Another advanced approach is whole-cell biocatalysis, which has been demonstrated for the synthesis of related structures like 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, offering a sustainable alternative to traditional organic synthesis. rsc.org A common modern strategy for obtaining diamino pyridines involves the synthesis of dinitro or dicarboxamide precursors, followed by a reduction step. For instance, pyridine-2,6-dicarboxamides can be synthesized and then catalytically reduced using reagents like hydrazine (B178648) monohydrate and palladium on carbon (Pd/C) to yield the corresponding diaminodicarboxamides. nih.govmdpi.com

Direct and Indirect Approaches for Incorporating the p-Tolyl Moiety at the 3-Position

Once the pyridine-2,6-diamine backbone is accessible, the next critical step is the regioselective installation of the p-tolyl group at the C3-position. This can be achieved through either direct functionalization of the existing ring or by building the ring with the substituent already in place via cross-coupling reactions.

Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of starting materials. rsc.org However, the direct and selective functionalization of the pyridine ring is challenging due to its electron-poor nature and the strong coordinating power of the nitrogen atom, which can interfere with catalytic activity. rsc.orgresearchgate.net For pyridine-2,6-diamine, the two electron-donating amino groups further complicate regioselectivity. While many C-H activation strategies target the C2 and C6 positions due to the directing influence of the pyridine nitrogen, acs.orgnih.govslideshare.net achieving functionalization at the C3 or C4 position requires more sophisticated approaches. researchgate.net Strategies to overcome these challenges include the temporary installation of a directing group or the use of a transient activator to modify the electronic properties of the pyridine ring during the reaction. acs.orgnih.gov

A more established and predictable method for installing the p-tolyl group is through transition metal-catalyzed cross-coupling reactions. This indirect approach requires a 3-halogenated pyridine-2,6-diamine precursor, which is then coupled with a p-tolyl-containing organometallic reagent.

Suzuki-Miyaura Reaction : This reaction is one of the most widely used methods for forming carbon-carbon bonds, coupling an organoboron reagent with an organic halide. libretexts.org To synthesize 3-(p-Tolyl)pyridine-2,6-diamine, a 3-bromo- (B131339) or 3-chloro-pyridine-2,6-diamine precursor would be reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base. libretexts.org The Suzuki-Miyaura reaction is valued for its mild reaction conditions and the low toxicity of its boron-based reagents. libretexts.org Its effectiveness has been demonstrated in the synthesis of various aryl-substituted pyridines and other heterocyclic systems. nih.govbeilstein-journals.orgnih.gov

Negishi Reaction : The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.orgyoutube.com For the target molecule, a tolylzinc halide would be coupled with a 3-halo-pyridine-2,6-diamine. organic-chemistry.org The organozinc reagents are typically prepared in situ from a Grignard or organolithium reagent. youtube.com

Stille Reaction : This reaction couples an organotin (organostannane) reagent with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org The Stille reaction tolerates a wide variety of functional groups and the organotin reagents are stable to air and moisture. thermofisher.com The synthesis would involve coupling a p-tolylstannane with 3-halo-pyridine-2,6-diamine. organic-chemistry.org A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

| Reaction | Pyridine Precursor | Arylating Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Halopyridine-2,6-diamine (X=Br, I, Cl) | Arylboronic acid or ester | Pd(0) complexes (e.g., Pd(PPh₃)₄) + Base | Mild conditions, low toxicity of reagents, commercially available reagents. libretexts.org | Can be sensitive to base-labile functional groups. |

| Negishi | 3-Halopyridine-2,6-diamine (X=Br, I, Cl) | Arylzinc halide | Pd(0) or Ni(0) complexes | High functional group tolerance, high reactivity. wikipedia.orgorganic-chemistry.org | Organozinc reagents are moisture-sensitive and often prepared in situ. youtube.com |

| Stille | 3-Halopyridine-2,6-diamine (X=Br, I, Cl, OTf) | Arylstannane | Pd(0) complexes | Excellent functional group tolerance, reagent stability to air/moisture. thermofisher.com | High toxicity of tin reagents and byproducts. organic-chemistry.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. rsc.org Several MCRs have been developed for the synthesis of polysubstituted pyridines. For example, a one-pot, three-component condensation of an aldehyde, malononitrile, and ammonium acetate (B1210297) can yield 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives. researchgate.net To synthesize the target compound this compound directly, a hypothetical MCR could potentially involve a p-tolyl-substituted building block in a reaction that constructs the diamino-pyridine ring. While specific MCRs for this exact compound are not widely reported, the general strategy holds promise for creating analogs in a highly convergent and atom-economical fashion. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aryl Aldehyde | Malononitrile | Ammonium Acetate | Nanomagnetic Fe₃O₄@SiO₂@ZnCl₂, 110 °C, solvent-free | 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile |

Synthesis of Derivatives from this compound Precursors

The versatile nature of the this compound scaffold allows for a multitude of chemical modifications. The amino groups at the C2 and C6 positions are particularly amenable to a range of reactions, enabling the synthesis of a wide array of derivatives with tailored properties.

Condensation Reactions for Formation of Imines and Schiff Bases

The primary amino groups of diaminopyridines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of synthetic organic chemistry, providing a straightforward route to new C-N bond formation. For instance, the reaction of a diaminopyridine with an appropriate aldehyde or ketone, often under acidic or basic catalysis, and with removal of water, drives the equilibrium towards the formation of the imine product.

While direct examples involving this compound are not extensively detailed in the provided search results, the general reactivity of diaminopyridines supports this transformation. For example, condensations of 2-acetylpyridine (B122185) with various benzaldehydes have been shown to produce complex cyclohexanol (B46403) products and terpyridines, illustrating the reactivity of pyridine derivatives in condensation reactions. rsc.org The synthesis of enamines through the condensation of pyridine-2-amine and 1,3-cyclohexanedione, catalyzed by p-toluenesulfonic acid, further highlights the utility of condensation reactions in modifying pyridine scaffolds. cbijournal.com

These reactions are pivotal in creating ligands for metal complexes and as intermediates for the synthesis of more complex heterocyclic systems. The resulting imines can exhibit a range of biological activities and are valuable precursors for further synthetic elaborations.

Azo Coupling and Chalcone (B49325) Formation from Diaminopyridines

Azo coupling is a classic organic reaction that involves the reaction of a diazonium salt with an activated aromatic ring to form an azo compound. The diaminopyridine can be diazotized at one of the amino groups and then coupled with a suitable coupling partner, such as a phenol (B47542) or an aniline (B41778) derivative, to introduce the characteristic -N=N- linkage. This class of compounds is well-known for its vibrant colors and has applications in dyes and pigments.

Chalcones, or α,β-unsaturated ketones, are another important class of compounds that can be synthesized from diaminopyridine precursors. While the direct formation of chalcones from this compound is not explicitly described, the synthesis of pyridyl-substituted chalcones is a well-established field. These are typically prepared through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an appropriate aldehyde. In the context of diaminopyridines, one could envision a multi-step synthesis where the diaminopyridine is first modified to introduce a suitable acetyl group, which can then participate in a condensation reaction to form a chalcone derivative.

The synthesis of 4-phenyl-2-(thiophen-2-yl)-6-(p-tolyl)pyridine from ynones and 1-arylethamine via an intramolecular Michael addition reaction showcases the construction of complex pyridine systems, which can be conceptually related to chalcone-type structures. ijpsonline.com

Cyclization Reactions Leading to Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines)

The synthesis of fused heterocyclic systems from 2-aminopyridine (B139424) derivatives is a highly active area of research, with imidazo[1,2-a]pyridines being a prominent example due to their significant biological activities. rsc.org These bicyclic systems are typically formed by reacting a 2-aminopyridine with an α-haloketone or a related species.

Several methods have been developed for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org One common approach involves the copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. cbijournal.com Another strategy utilizes a one-pot transformation of lignin (B12514952) β-O-4 model compounds with 2-aminopyridine in the presence of iodine and a palladium catalyst to yield imidazo[1,2-a]pyridines in high yields. nih.gov Furthermore, catalyst-free cascade processes from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene have been reported. organic-chemistry.org

These synthetic routes offer access to a diverse range of substituted imidazo[1,2-a]pyridines, which are scaffolds found in several commercially available drugs. cbijournal.comnih.gov The functionalization of the imidazo[1,2-a]pyridine (B132010) core is also an area of active investigation. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridines and their derivatives is of growing importance to minimize environmental impact. While specific green synthesis routes for this compound are not detailed in the provided results, general strategies for greener pyridine synthesis are applicable.

One key principle is the use of environmentally benign solvents. For instance, an ultrasound-assisted C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines has been developed that takes place in water, a green solvent. organic-chemistry.org This method also avoids the need for a metal catalyst.

Another green approach is the development of one-pot, multi-component reactions, which reduce the number of synthetic steps, minimize waste, and improve atom economy. The synthesis of imidazo[1,2-a]pyridines from lignin model compounds and 2-aminopyridine is an example of a one-pot strategy. nih.gov

The Chichibabin reaction, a traditional method for producing 2,6-diaminopyridine by reacting pyridine with sodium amide, is known to require harsh conditions and an excess of the expensive sodium amide. googleapis.comgoogle.com Modern improvements to this and other pyridine syntheses aim to use less hazardous reagents and more efficient catalytic systems. For example, a process for preparing pyridine-2,6-diamines by reacting 3-hydroxypentane-1,5-dinitrile with an ammonium donor has been patented, offering an alternative to the classical Chichibabin reaction. googleapis.com

Chemical Reactivity and Derivatization Studies of 3 P Tolyl Pyridine 2,6 Diamine

Reactivity Profiling of the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in 3-(p-Tolyl)pyridine-2,6-diamine is a complex balance of the activating effects of the amino groups and the inherent electronic nature of the pyridine nucleus.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally considered electron-deficient and is thus deactivated towards electrophilic attack compared to benzene (B151609). Electrophilic substitution on an unsubstituted pyridine ring typically occurs at the 3- and 5-positions. However, in this compound, the two primary amine groups at positions 2 and 6 are powerful activating groups. These ortho-, para-directing groups strongly enhance the nucleophilicity of the ring, primarily at the 3- and 5-positions. The p-tolyl group at position 3 is also an ortho-, para-directing activator, though weaker than the amino groups. The combined effect of the two amino groups would be expected to strongly favor electrophilic substitution at the 5-position, which is para to the 2-amino group and ortho to the 6-amino group.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring's electron-deficient nature makes it inherently activated for nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions (ortho and para to the ring nitrogen). google.com For a substitution reaction to occur, a good leaving group, such as a halide, must be present at one of these activated positions. While the parent compound this compound does not possess such a leaving group, its derivatives, such as a halogenated analogue, would be expected to be highly susceptible to nucleophilic attack. For instance, a hypothetical 5-halo-3-(p-tolyl)pyridine-2,6-diamine would readily react with nucleophiles. The rate of these reactions is enhanced by the electron-withdrawing nature of the pyridine nitrogen. google.com

Regioselectivity and Stereoselectivity in Derivatization

The directing effects of the substituents govern the regioselectivity of derivatization reactions on the pyridine ring.

For Electrophilic Substitution: The powerful activating and ortho-, para-directing nature of the two amino groups at C2 and C6 dominates the regiochemical outcome. These groups direct incoming electrophiles to the C3 and C5 positions. Since the C3 position is already occupied by the p-tolyl group, electrophilic attack will be overwhelmingly directed to the C5 position. The p-tolyl group, being a weaker activator, has a minor influence on the final regioselectivity compared to the amino groups.

For Nucleophilic Substitution: In derivatives of this compound that contain a suitable leaving group, nucleophilic attack is favored at the positions ortho and para to the pyridine nitrogen (C2, C4, C6). If a leaving group were present at the 4-position, it would be the most likely site for substitution. Stereoselectivity is not typically a factor in these aromatic substitution reactions unless a chiral center is created in the process or is already present in the attacking nucleophile.

Transformations Involving the Primary Amine Groups (–NH2)

The two primary amine groups at the C2 and C6 positions are key sites of reactivity, allowing for a wide range of chemical transformations.

Formation of Amides, Ureas, and Thioureas

The primary amino groups of this compound can readily undergo acylation and related reactions to form amides, ureas, and thioureas. These reactions provide a straightforward method for introducing diverse structural motifs.

Amide Formation: The reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. ncert.nic.in Depending on the stoichiometry, either mono- or di-acylated products can be obtained. For example, reacting 2,6-diaminopyridine (B39239) with rhodamine acid chloride results in the formation of an amide derivative. acs.org This highlights the ability of the amino groups on the pyridine ring to act as effective nucleophiles.

Urea and Thiourea (B124793) Formation: Ureas and thioureas are synthesized by reacting the diamine with isocyanates and isothiocyanates, respectively. These reactions are generally high-yielding and proceed under mild conditions. The synthesis of pyridylpiperazine hybrid derivatives as urease inhibitors often involves the reaction of an amino-pyridine precursor, demonstrating the utility of this transformation. nih.gov Furthermore, 2,6-diaminopyridine can be converted to 2,6-bis(thiourea) derivatives by reacting it with carbon disulfide and a base, followed by S-alkylation, or by reacting 2,6-di(isothiocyanato)pyridine with an amine. google.com

| Reactant A (Diamine) | Reactant B | Product Type | Conditions | Reference |

| 2,6-Diaminopyridine | Rhodamine Acid Chloride | Amide | Et3N, CH2Cl2 | acs.org |

| 2,6-Diaminopyridine | Carbon Bisulfide, Base, Alkylating Agent | Thiourea | - | google.com |

| 2-Amino-3-(trifluoromethyl)pyridine | Aromatic Isothiocyanate | Thiourea | - | google.com |

| Pyrazole Aniline (B41778) | Phenyl Isocyanate/Isothiocyanate | Urea/Thiourea | - | nih.gov |

This table presents examples of amide, urea, and thiourea formation from diaminopyridines or structurally related aromatic amines to illustrate the expected reactivity.

Imine and Enamine Formation via Condensation Reactions

Primary amines, such as those in this compound, undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). This reversible reaction typically requires acid or base catalysis and involves the elimination of a water molecule.

The reaction would proceed by nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond. Given the presence of two primary amine groups, the reaction can potentially form mono- or di-imine products depending on the molar ratio of the reactants. For instance, condensation of 2-acetylpyridine (B122185) with aldehydes like p-tolualdehyde is a known reaction to form more complex structures, underlying the general reactivity between pyridyl compounds and carbonyls. rsc.org While the target molecule contains amino groups instead of an acetyl group, the principle of condensation with aldehydes remains the same. Since this compound contains primary amines, it will form imines. Enamine formation occurs with secondary amines. nih.gov

Diazotization and Reactions of Diazonium Salts

The primary amino groups on the aromatic ring can be converted into diazonium salts (–N₂⁺) through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). masterorganicchemistry.comorganic-chemistry.org The resulting aryl diazonium salts are highly versatile synthetic intermediates.

However, the proximity of the amino groups to the pyridine nitrogen at the ortho-positions (C2 and C6) can lead to increased reactivity and reduced stability of the corresponding diazonium salts compared to other aromatic amines. tnpu.edu.ua Once formed, these diazonium salts can undergo a variety of substitution reactions where the dinitrogen molecule acts as an excellent leaving group. ncert.nic.inlibretexts.org

Key reactions of the diazonium salts include:

Sandmeyer Reaction: Replacement of the diazonium group with –Cl, –Br, or –CN using the corresponding copper(I) salt. masterorganicchemistry.com

Schiemann Reaction: Replacement with fluorine (–F) by treatment with fluoroboric acid (HBF₄) followed by heating. libretexts.org

Replacement by Iodide: Treatment with potassium iodide (KI) solution to introduce iodine (–I). ncert.nic.in

Replacement by Hydroxyl: Heating the aqueous diazonium salt solution to form the corresponding phenol (B47542) (or in this case, a hydroxypyridine derivative). ncert.nic.in

Deamination (Replacement by Hydrogen): Reduction of the diazonium group using hypophosphorous acid (H₃PO₂). libretexts.org

Azo Coupling: The diazonium salt can act as an electrophile and attack activated aromatic rings (like phenols or other amines) to form brightly colored azo compounds (–N=N–). libretexts.org This reaction involves the retention of the diazo group.

These transformations allow for the introduction of a wide array of functional groups onto the pyridine ring, making this compound a potentially valuable precursor in the synthesis of complex heterocyclic molecules.

Functionalization of the p-Tolyl Substituent

The tolyl group, a methyl-substituted phenyl ring, is a common motif in organic chemistry and its reactivity is generally well-understood. However, its behavior when attached to the electron-rich 2,6-diaminopyridine core introduces complexities that necessitate specific experimental investigation.

Electrophilic Aromatic Substitution on the Tolyl Ring

In theory, the tolyl ring of this compound could undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The methyl group is an ortho-, para-directing group, meaning that incoming electrophiles would be expected to add to the positions ortho and para to the methyl group.

However, the presence of the strongly activating diaminopyridine moiety complicates predictions. The high electron density of the pyridine ring could potentially lead to preferential reaction on the pyridine core over the tolyl ring. Furthermore, the basic nature of the amino groups can lead to complexation with Lewis acid catalysts often required for these reactions, potentially deactivating the entire molecule or directing the reaction to the pyridine nitrogen atoms. libretexts.orgrsc.orgyoutube.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Tolyl Ring

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Methyl-3-nitrophenyl)pyridine-2,6-diamine |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-methylphenyl)pyridine-2,6-diamine |

| Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetyl-4-methylphenyl)pyridine-2,6-diamine |

Note: This table represents theoretical predictions based on general principles of electrophilic aromatic substitution. No specific experimental data for these reactions on this compound has been found in the searched literature.

Oxidation and Reduction of the Methyl Group

The methyl group of the p-tolyl substituent is also a potential site for functionalization through oxidation or reduction.

Oxidation:

The methyl group could theoretically be oxidized to a variety of functional groups, including a hydroxymethyl (-CH₂OH), an aldehyde (-CHO), or a carboxylic acid (-COOH) group, using appropriate oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are known to convert benzylic methyl groups to carboxylic acids.

However, the presence of the electron-rich and easily oxidizable diaminopyridine ring presents a significant challenge. These strong oxidizing conditions would likely lead to the degradation of the pyridine ring and the amino groups. Milder and more selective oxidizing agents would be necessary to achieve the desired transformation on the tolyl methyl group without affecting the rest of the molecule.

Reduction:

Reduction of the methyl group is not a typical transformation as it is already in a low oxidation state.

Table 2: Potential Products of Methyl Group Functionalization

| Reaction Type | Reagents | Potential Product | Challenges |

| Oxidation to Alcohol | Mild Oxidizing Agent | (4-(2,6-Diaminopyridin-3-yl)phenyl)methanol | Selectivity over pyridine ring and amino group oxidation. |

| Oxidation to Aldehyde | Selective Oxidizing Agent | 4-(2,6-Diaminopyridin-3-yl)benzaldehyde | Selectivity and over-oxidation to the carboxylic acid. |

| Oxidation to Carboxylic Acid | Strong Oxidizing Agent (e.g., KMnO₄) | 4-(2,6-Diaminopyridin-3-yl)benzoic acid | High risk of degrading the diaminopyridine ring. |

Note: This table outlines potential synthetic pathways. The feasibility and specific conditions for these reactions on this compound require experimental validation which is not currently available in the reviewed literature.

Supramolecular Architectures and Coordination Chemistry of 3 P Tolyl Pyridine 2,6 Diamine

Ligand Properties and Metal Complexation Abilities

The introduction of a p-tolyl group at the 3-position of the pyridine-2,6-diamine scaffold is expected to significantly influence its electronic and steric properties, thereby affecting its interaction with metal centers.

Chelation Behavior of Pyridine-2,6-diamine Scaffolds

The pyridine-2,6-diamine framework is a classic tridentate N,N,N-donor ligand. The central pyridine (B92270) nitrogen and the two exocyclic amino groups form a meridional binding pocket that can coordinate to a single metal ion. This chelation typically results in the formation of two stable five-membered rings, enhancing the thermodynamic stability of the resulting complex.

Schiff bases derived from 2,6-diaminopyridine (B39239) and aldehydes or ketones are also widely studied. For instance, the condensation of 2,6-diaminopyridine with 2-hydroxynaphthaldehyde yields a tetradentate (ONNO) bibasic chelating ligand. ajol.info These Schiff base ligands have been shown to form stable complexes with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). ajol.infoiosrjournals.org

Design of Multidentate Ligands Based on 3-(p-Tolyl)pyridine-2,6-diamine

The presence of the p-tolyl substituent in this compound offers a strategic position for further functionalization to create more complex multidentate ligands. The tolyl group can be modified with additional donor atoms, allowing for the formation of polynuclear complexes or extended supramolecular networks. While specific research on the multidentate ligand design from this compound is not extensively documented, the principles can be inferred from related systems. For example, the functionalization of pyridine rings at various positions is a common strategy to tune the properties of the resulting metal complexes.

The electronic nature of the p-tolyl group, being weakly electron-donating, is anticipated to slightly increase the electron density on the pyridine ring, potentially enhancing the Lewis basicity of the pyridine nitrogen and the amino groups. This could lead to stronger metal-ligand bonds compared to the unsubstituted pyridine-2,6-diamine.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard coordination chemistry procedures, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Coordination with Transition Metal Ions

Based on studies of related pyridine-based ligands, this compound is expected to form stable complexes with a wide range of transition metal ions. These include, but are not limited to, iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). ajol.inforsc.org The synthesis of such complexes is typically achieved by mixing the ligand and the metal salt in a 1:1 or 2:1 stoichiometric ratio in a solvent like ethanol (B145695) or acetonitrile (B52724).

For instance, Schiff base derivatives of 2,6-diaminopyridine have been successfully used to synthesize complexes with Cu(II) acetate (B1210297) monohydrate. iosrjournals.org Similarly, iron(II) complexes of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine have been synthesized and structurally characterized, demonstrating the versatility of the 2,6-disubstituted pyridine core in coordinating to transition metals. rsc.org

Exploration of Complex Geometries and Oxidation States

The coordination of this compound to a metal ion is expected to result in a variety of geometries, largely dependent on the coordination number and the electronic configuration of the metal ion.

With a single tridentate ligand, a six-coordinate metal ion would have three additional coordination sites available for other ligands, such as solvent molecules or counter-ions. This can lead to distorted octahedral geometries. For example, iron(II) complexes with two 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands exhibit a distorted six-coordinate geometry. rsc.org In the case of Schiff base complexes derived from 2,6-diaminopyridine, both tetrahedral and octahedral geometries have been proposed based on spectral and magnetic measurements. ajol.info

The oxidation state of the metal ion will also play a crucial role. For instance, with a redox-active metal like copper, both Cu(I) and Cu(II) complexes could potentially be formed. The geometry would adapt accordingly, with Cu(I) often favoring linear or tetrahedral coordination and Cu(II) typically adopting square planar or distorted octahedral geometries.

| Metal Ion | Likely Coordination Number(s) | Expected Geometry |

| Fe(II) | 6 | Distorted Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

Table 1: Predicted Coordination Geometries for Metal Complexes of this compound

Non-Covalent Interactions and Crystal Engineering

The p-tolyl group in this compound is poised to play a significant role in the crystal engineering of its metal complexes through non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, can direct the self-assembly of the complexes into well-defined supramolecular architectures.

The amino groups of the ligand are excellent hydrogen bond donors, and they can form extensive hydrogen bonding networks with counter-anions, solvent molecules, or adjacent complex units. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Furthermore, the aromatic nature of both the pyridine and the p-tolyl rings provides opportunities for π-π stacking interactions. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The orientation of the p-tolyl group relative to the pyridine ring will influence the nature and directionality of these stacking interactions. In related systems, such as diketopiperazine-pyridine foldamers, non-covalent interactions have been shown to enforce specific conformations in the solid state. researchgate.net

The interplay of coordination bonds and non-covalent interactions provides a powerful tool for the rational design of crystal structures with desired topologies and properties. The study of these interactions in complexes of this compound would be crucial for understanding their solid-state behavior and for the development of new functional materials.

Hydrogen Bonding Networks

No published data were found describing the hydrogen bonding networks of this compound or its complexes.

Pi-Pi Stacking and Host-Guest Interactions

There is no available information on pi-pi stacking or host-guest interactions involving this compound.

Self-Assembly of Supramolecular Materials

The self-assembly of supramolecular materials based on this compound has not been described in the located literature.

Catalytic Applications of Metal-3-(p-Tolyl)pyridine-2,6-diamine Complexes

No studies detailing the synthesis or catalytic applications of metal complexes derived from this compound were identified.

Computational Chemistry and Theoretical Investigations of 3 P Tolyl Pyridine 2,6 Diamine

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to predict the behavior of molecules. Through methods like Density Functional Theory (DFT), researchers can model the electronic structure of compounds and derive key properties that govern their reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For pyridine (B92270) derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been successfully employed to predict structural parameters. researchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Such studies on related heterocyclic compounds have shown a good correlation between calculated and experimentally determined structures. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability.

For instance, in a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related heterocyclic system, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, suggesting significant charge transfer within the molecule. dntb.gov.ua A smaller HOMO-LUMO gap generally implies higher reactivity. This type of analysis for 3-(p-Tolyl)pyridine-2,6-diamine would be invaluable in predicting its behavior in various chemical environments.

Table 1: Representative Frontier Molecular Orbital Data for a Related Heterocyclic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available for specific compound |

| LUMO | Data not available for specific compound |

| HOMO-LUMO Gap | 4.25 dntb.gov.ua |

Note: The data presented is for 2-(p-tolyl)-2,3-dihydro-1H-perimidine and serves as an illustrative example of the type of information obtained from FMO analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding how a reaction proceeds from reactants to products requires identifying the transition state—the highest energy point along the reaction pathway. Computational methods allow for the location of these fleeting structures. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that the located transition state indeed connects the desired reactants and products. This has been applied to study the isomerization of azopyridines, for example. researchgate.net

Energetics and Kinetics of Synthetic Pathways

By calculating the energies of reactants, transition states, and products, computational chemistry can provide a quantitative understanding of reaction energetics. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the kinetics of a synthetic pathway. For example, the energy barrier for the isomerization of 3-[(2-chlorophenyl)diazenyl]pyridine-2,6-diamine was found to be significantly lower than that of some other azobenzenes, indicating a faster process. researchgate.net

Spectroscopic Property Simulations

Computational methods can also predict the spectroscopic signatures of molecules, which is an invaluable tool for structure verification and interpretation of experimental data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be performed using methods like Gauge-Including Atomic Orbital (GIAO) with DFT. nih.gov These simulated spectra can then be compared with experimental spectra to confirm the structure of a synthesized compound. For example, in the study of 2,6-distyrylpyridine, calculated IR and NMR data showed good agreement with experimental findings. nih.gov Similarly, for another complex pyridine derivative, theoretical and experimental ¹H NMR spectra showed comparable effects. mdpi.com

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for the accurate prediction of NMR parameters. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for calculating NMR chemical shifts. mdpi.com

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in an experimental spectrum and for confirming the molecular structure. The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. researchgate.net For instance, functionals like B3LYP and M06-2X, combined with basis sets such as 6-311+G(d,p) or TZVP, are commonly employed for such calculations. nih.govresearchgate.net

The predicted chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electron-donating amino groups and the tolyl substituent will have characteristic effects on the chemical shifts of the pyridine and benzene (B151609) ring protons and carbons. The protons of the amino groups are expected to appear as broad signals, and their chemical shift can be sensitive to solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents illustrative predicted NMR data based on typical values for similar aromatic amines and pyridine derivatives, as specific calculated data for this compound is not readily available in published literature.

¹H NMR| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-H4 | 7.2 - 7.4 |

| Pyridine-H5 | 6.0 - 6.2 |

| Tolyl-H (ortho to CH₃) | 7.0 - 7.2 |

| Tolyl-H (meta to CH₃) | 7.1 - 7.3 |

| NH₂ | 4.5 - 5.5 (broad) |

¹³C NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C2 | 158 - 160 |

| Pyridine-C3 | 105 - 107 |

| Pyridine-C4 | 138 - 140 |

| Pyridine-C5 | 95 - 97 |

| Pyridine-C6 | 158 - 160 |

| Tolyl-C (ipso) | 135 - 137 |

| Tolyl-C (ortho to CH₃) | 129 - 131 |

| Tolyl-C (meta to CH₃) | 128 - 130 |

| Tolyl-C (para to ring) | 136 - 138 |

| CH₃ | 20 - 22 |

Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information about the connectivity of atoms.

Vibrational Frequency Analysis (IR) and Electronic Absorption Spectra (UV-Vis)

Theoretical vibrational frequency analysis is instrumental in interpreting infrared (IR) spectra. By calculating the harmonic frequencies at a specific level of theory, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data. For this compound, the calculated IR spectrum would show characteristic vibrational modes, including N-H stretching frequencies for the amino groups, C-H stretching for the aromatic rings and the methyl group, and various ring stretching and bending vibrations.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. The UV-Vis spectrum of this compound is expected to be influenced by π-π* transitions within the aromatic system. The presence of the amino and tolyl groups can cause a red shift (bathochromic shift) in the absorption bands compared to unsubstituted pyridine.

Table 2: Predicted Vibrational and Electronic Spectral Data for this compound (Illustrative) This table presents illustrative predicted spectral data based on typical values for similar aromatic amines and pyridine derivatives, as specific calculated data for this compound is not readily available in published literature.

Vibrational Frequencies (IR)| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| C=C & C=N Ring Stretch | 1400 - 1600 |

Electronic Absorption (UV-Vis)

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 250 - 280 |

| n → π* | 320 - 350 |

Intermolecular Interactions and Crystal Lattice Simulations

The arrangement of molecules in the solid state is governed by intermolecular interactions. Computational methods can be used to analyze these interactions and simulate the crystal packing.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface is colored according to different properties, such as dnorm, which highlights intermolecular contacts shorter or longer than the van der Waals radii.

Table 3: Quantitative Assessment of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical Crystal Structure of this compound (Illustrative) This table presents an illustrative quantitative assessment based on typical values for similar compounds, as specific crystallographic and Hirshfeld analysis data for this compound is not readily available in published literature.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45 - 55 |

| C···H/H···C | 20 - 30 |

| N···H/H···N | 10 - 20 |

| C···C | 3 - 7 |

| N···C/C···N | 1 - 3 |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations and the dynamics of their interconversion.

For a flexible molecule like this compound, MD simulations can be used to study the rotation around the C-C single bond connecting the pyridine and tolyl rings. This would provide insights into the preferred dihedral angle and the energy barriers associated with rotation. The simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surroundings affect the conformational preferences. The results of such simulations are crucial for understanding the molecule's behavior in solution and its potential interactions with biological macromolecules.

Advanced Analytical Characterization of 3 P Tolyl Pyridine 2,6 Diamine and Its Derivatives

Spectroscopic Methodologies

Detailed experimental data from spectroscopic analyses of 3-(p-Tolyl)pyridine-2,6-diamine are not available in the public domain. This includes high-resolution NMR, FT-IR, UV-Vis, and high-resolution mass spectrometry.

Specific ¹H, ¹³C, ¹⁵N, and 2D NMR spectroscopic data for this compound have not been reported in the available scientific literature.

The FT-IR spectrum for this compound, which would detail its characteristic vibrational frequencies, is not available in published databases.

Information regarding the electronic absorption properties of this compound, including its maximum absorption wavelengths (λmax), is not documented in the searched scientific papers and databases.

Precise mass measurement data from High-Resolution Mass Spectrometry for this compound, which would confirm its elemental composition, has not been found.

Crystallographic Analysis

No crystallographic data for this compound has been found in the course of the literature search.

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. Consequently, data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available for determining its absolute structure.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive technique crucial for identifying crystalline phases and investigating polymorphism—the ability of a solid material to exist in multiple crystalline forms. niscpr.res.in Each polymorph possesses a unique crystal lattice and, consequently, a distinct PXRD pattern, which can significantly influence properties like solubility and stability.

For a compound like this compound, PXRD analysis is performed on a powdered sample to obtain a diffraction pattern, which serves as a fingerprint for its crystal structure. While specific crystallographic data for this compound is not publicly available, analysis of related diaminopyridine structures provides insight into the expected findings. For instance, the crystal structure of pyridine-2,5-diamine, an isomer, has been resolved, revealing its space group and unit cell dimensions. nih.gov Similarly, a new polymorph of 2,6-diaminopyridine (B39239) was identified using sublimation and characterized by thermal analysis, which showed its conversion to the known Form I upon heating. nih.gov

The introduction of a bulky p-tolyl group at the 3-position of the pyridine-2,6-diamine core is expected to have a significant impact on the crystal packing. This substitution would likely lead to a different space group and larger unit cell dimensions compared to the parent 2,6-diaminopyridine molecule to accommodate the steric requirements of the tolyl group. Intermolecular interactions, such as N-H···N hydrogen bonds that are common in diaminopyridines, would persist but be arranged in a three-dimensional network influenced by the new substituent. nih.govnih.gov

The table below presents representative crystallographic data for a related diaminopyridine, illustrating the type of information obtained from a single-crystal X-ray diffraction study, which is complementary to PXRD.

| Parameter | Representative Data (Pyridine-2,5-diamine) nih.gov |

| Chemical Formula | C₅H₇N₃ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.4447 (11) |

| b (Å) | 7.1447 (7) |

| c (Å) | 12.8030 (12) |

| Volume (ų) | 1046.89 (17) |

| Z | 8 |

| Key Endocyclic Angle (at C5) | 117.13 (10)° |

| Key Endocyclic Angle (at C6) | 124.03 (11)° |

This data is for a structural isomer and serves as an example of the crystallographic information obtainable.

Chromatographic and Purity Assessment Techniques

Chromatographic methods are essential for separating components in a mixture and are therefore the cornerstone of purity assessment for synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile organic compounds. ptfarm.pl For pyridine (B92270) derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. researchgate.net A Diode Array Detector (DAD) provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

A typical HPLC method for this compound would involve a C18 stationary phase column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. ptfarm.plsielc.com The method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The hydrophilic nature of the diamine groups and the hydrophobicity of the tolyl group make mixed-mode chromatography a viable alternative, potentially offering unique selectivity without the need for ion-pairing reagents. helixchrom.comhelixchrom.com

The following table outlines a plausible set of conditions for a validated RP-HPLC method for purity analysis.

| Parameter | Typical Value / Condition |

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 x 4.0 mm, 5 µm) ptfarm.pl |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at λmax (e.g., 239 nm) ptfarm.pl |

| Validation Parameters | |

| Linearity (R²) | > 0.999 |

| LOD | < 0.1 µg/mL |

| LOQ | < 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Due to the low volatility of this compound, derivatization is required to increase its volatility and improve its chromatographic properties. researchgate.netsigmaaldrich.com

The most common derivatization technique for compounds containing amine functional groups is silylation. sigmaaldrich.comlibretexts.org This process involves replacing the active hydrogen atoms in the amino groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. libretexts.orgunina.it Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to produce the more volatile silylated derivatives. sigmaaldrich.comnih.gov These derivatives are then amenable to analysis by GC-MS, where the mass spectrometer provides fragmentation patterns that confirm the molecular structure. Pyrolysis-GC-MS in the presence of a derivatizing agent is another advanced approach for analyzing such polar molecules from solid samples. usra.edu

A typical GC-MS analysis of the silylated derivative is detailed in the table below.

| Parameter | Typical Value / Condition |

| Derivatization | |

| Reagent | MTBSTFA in Acetonitrile sigmaaldrich.com |

| Reaction | Heat at 100 °C for 2-4 hours sigmaaldrich.com |

| GC Conditions | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) unina.it |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (1 min), ramp to 280 °C, hold 5 min unina.it |

| MS Conditions | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Detection Mode | Scan or Single Ion Monitoring (SIM) |

Thermal and Microscopic Techniques

Thermal and microscopic analyses provide critical information about the material's stability, phase transitions, and physical morphology.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. asu.edu It is used to determine melting point, glass transition temperature, and enthalpy of fusion. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information on thermal stability and decomposition profiles. sigmaaldrich.comasu.edu

For this compound, DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The addition of the rigid p-tolyl group would likely result in a higher melting point compared to the parent 2,6-diaminopyridine (m.p. ~121 °C). usc.eduresearchgate.net TGA would reveal the onset temperature of thermal degradation. Studies on related polyamides derived from 2,6-diaminopyridine show multi-stage decomposition processes. niscpr.res.in For the title compound, a TGA thermogram would likely show it to be stable up to a certain temperature, after which a loss of mass corresponding to its decomposition would be observed. In some cases, DSC of diaminopyridine salts has shown decomposition occurring during the melting process. researchgate.net

The table below summarizes expected thermal analysis data, using 2,6-diaminopyridine as a reference.

| Analysis | Parameter | Expected Finding for this compound | Reference Data (2,6-Diaminopyridine) researchgate.net |

| DSC | Melting Point (Tₘ) | Single sharp endotherm, > 121 °C | ~121 °C |

| Enthalpy of Fusion (ΔHբ) | Measurable heat of fusion | - | |

| TGA | Onset of Decomposition | High thermal stability | One-step thermal degradation |

| Mass Loss | Corresponds to decomposition fragments | - |

Electron microscopy techniques are used to visualize the morphology and structure of materials at high magnification. researchgate.net Scanning Electron Microscopy (SEM) provides detailed images of the surface topography, particle shape, and size distribution of a powdered sample. nasa.gov Transmission Electron Microscopy (TEM), which has higher resolution, requires electron-transparent thin samples and provides information on the internal structure, such as crystal defects and lattice fringes. researchgate.netacs.org

For a crystalline powder of this compound, SEM analysis would reveal its crystal habit (e.g., plates, needles) and the size range of the particles. This is important for understanding bulk properties like flowability. TEM analysis would be less routine for the pure compound but could be invaluable for characterizing its derivatives, for example, to confirm the dispersion of the compound within a polymer matrix or the morphology of nanoparticles synthesized using the compound as a ligand or precursor. acs.orgacs.org

| Technique | Information Obtained | Application for this compound |

| SEM | Surface Topography, Particle Morphology, Size Distribution | Characterize crystal habit and size of the bulk powder. |

| TEM | Internal Microstructure, Crystallinity, Nanoscale Morphology | Investigate crystal defects or analyze the structure of composite materials and derivatives. |

Future Research Directions and Potential Applications in Chemical Science

Development of Highly Efficient and Sustainable Synthetic Routes

Currently, there is a noticeable lack of established and optimized synthetic routes specifically for 3-(p-Tolyl)pyridine-2,6-diamine. Future research should prioritize the development of efficient, scalable, and environmentally benign methods for its preparation.

One promising avenue is the adaptation of classical methods for synthesizing pyridine-2,6-diamines. The Chichibabin reaction, which involves the amination of pyridine (B92270) derivatives, could be explored. google.com However, this reaction often requires harsh conditions. google.com A more contemporary approach could involve the cyclization of acyclic precursors. For instance, a patented process for preparing pyridine-2,6-diamines utilizes the reaction of 3-hydroxy pentane (B18724) 1,5-dinitrile with an ammonium (B1175870) donor. googleapis.com Investigating the introduction of the p-tolyl group into a suitable precursor for this cyclization could be a viable strategy.

Another potential route is the reduction of a corresponding dinitro-precursor, 2,6-dinitro-3-(p-tolyl)pyridine. A general procedure for the synthesis of diamines from dinitro compounds involves catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine (B178648) monohydrate. mdpi.com The key challenge would be the efficient synthesis of the dinitro-intermediate.

Future research should focus on a comparative study of these potential synthetic pathways, optimizing reaction conditions to maximize yield and minimize waste. The development of a green synthesis, perhaps utilizing microwave-assisted organic synthesis (MAOS) or flow chemistry, would be a significant step forward.

Table 1: Potential Synthetic Strategies for this compound

| Method | Precursor Type | Potential Advantages | Potential Challenges |

| Modified Chichibabin Reaction | Substituted Pyridine | Direct amination | Harsh reaction conditions, regioselectivity |

| Cyclization Reaction | Acyclic dinitrile | Milder conditions possible | Synthesis of the tolyl-substituted precursor |

| Reduction of Dinitro Compound | 2,6-Dinitro-3-(p-tolyl)pyridine | High-yielding reduction | Synthesis of the dinitro precursor |

Exploration of Novel Reactivities and Derivatization Pathways

The reactivity of this compound is expected to be rich and varied due to the interplay of its functional groups. The two amino groups are nucleophilic centers and can undergo a range of reactions, including alkylation, acylation, and condensation. ncert.nic.in The pyridine nitrogen offers a site for protonation, alkylation, or coordination to metal centers. The aromatic p-tolyl group can also be a site for further functionalization, although the electron-rich nature of the diamino-pyridine ring will likely direct reactivity towards the heterocyclic core.

Future research should systematically explore these reactivities. For example, the diazotization of the amino groups could lead to the formation of diazonium salts, which are versatile intermediates for introducing a wide range of substituents. The reaction of the diamine with aldehydes or ketones could yield Schiff bases, which can be further reduced to form stable secondary amines or used as ligands in their own right.

Derivatization through these pathways could lead to a library of novel compounds with tailored electronic and steric properties. For instance, acylation of the amino groups with different acid chlorides could produce a series of amides with varying functionalities. ncert.nic.in

Rational Design of Functional Materials Incorporating this compound Scaffolds

The pyridine-2,6-diamine scaffold is a known building block for functional materials. mdpi.comnih.gov The introduction of the p-tolyl group in this compound offers a handle to fine-tune the properties of such materials. The rigid and planar nature of the pyridine core, combined with the potential for hydrogen bonding from the amino groups and π-stacking interactions from the p-tolyl group, makes it an excellent candidate for the construction of supramolecular assemblies and functional polymers.

Future research should focus on the design and synthesis of materials where this compound acts as a key monomer or building block. For example, its reaction with diacyl chlorides or diisocyanates could lead to the formation of novel polyamides or polyureas. These polymers could exhibit interesting thermal, mechanical, and photophysical properties.

Furthermore, the compound could be incorporated into the structure of organic light-emitting diodes (OLEDs), dyes, or sensors. The p-tolyl group can influence the solubility and solid-state packing of the molecules, which are crucial parameters for device performance. Research into hole-transporting materials has utilized pyrene-pyridine derivatives, suggesting that the electronic properties of such scaffolds are of interest for optoelectronic applications. nih.govacs.org

Integration into Advanced Catalytic Systems

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. The pyridine-2,6-diamine moiety can act as a bidentate or tridentate ligand, coordinating to a metal center through the pyridine nitrogen and one or both of the amino nitrogens. The p-tolyl group can influence the steric and electronic environment around the metal center, thereby modulating the catalytic activity and selectivity.

Future research should explore the synthesis of metal complexes of this compound and their application in catalysis. A range of transition metals could be investigated, including palladium, copper, iron, and ruthenium, which are known to form catalytically active complexes with nitrogen-containing ligands. mdpi.comrsc.org

Potential catalytic applications could include cross-coupling reactions, hydrogenation, oxidation, and polymerization. The development of chiral catalysts based on derivatives of this compound could also be a fruitful area of research, with potential applications in asymmetric synthesis.

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |

| Palladium (Pd) | Bidentate (N, N) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | Bidentate (N, N) or Tridentate (N, N, N) | Atom transfer radical polymerization (ATRP) |

| Iron (Fe) | Tridentate (N, N, N) | Oxidation or reduction catalysis |

| Ruthenium (Ru) | Tridentate (N, N, N) | Hydrogenation, transfer hydrogenation |

Synergistic Approaches Combining Experimental and Computational Methodologies

To accelerate the discovery and optimization of the synthesis and applications of this compound, a synergistic approach combining experimental work with computational modeling is highly recommended.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to predict the compound's geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity. Theoretical calculations can help to elucidate reaction mechanisms for its synthesis and derivatization, providing insights that can guide experimental design.

For instance, computational screening of different synthetic routes could identify the most promising pathways before extensive experimental work is undertaken. Similarly, the properties of potential functional materials and the catalytic activity of metal complexes incorporating this scaffold can be modeled to identify the most promising candidates for synthesis and testing. This integrated approach will undoubtedly lead to a more rapid and efficient exploration of the chemical potential of this compound.

Q & A

Q. What are emerging AI-driven approaches for optimizing reaction conditions involving this compound?

- Methodological Answer : Train machine learning models on historical reaction data (e.g., yields, temperatures) to predict optimal conditions. Implement robotic platforms for high-throughput experimentation (HTE) with real-time feedback loops. Tools like COMSOL Multiphysics can simulate mass transfer limitations in scaled-up syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.